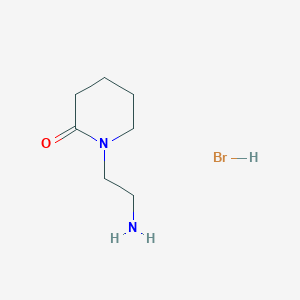
2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride
Descripción general
Descripción
2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride is a chemical compound with significant applications in scientific research and industry. It is known for its unique structure, which includes a phenyl group, a piperidin-1-yl group, and an amino group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of phenylacetonitrile with piperidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow processes are often employed to achieve efficient production. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions are carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted piperidines or phenyl derivatives.
Aplicaciones Científicas De Investigación
2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride is widely used in scientific research due to its unique chemical properties. It finds applications in:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a precursor for the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: In the production of agrochemicals and dyes.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating their activity. The exact mechanism of action depends on the biological system and the specific application. For example, in pharmaceutical applications, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Amino-2-phenyl-1-(morpholin-1-yl)ethan-1-one hydrochloride: Similar structure but with a morpholine group instead of piperidine.
2-Amino-2-phenyl-1-(pyrrolidin-1-yl)ethan-1-one hydrochloride: Similar structure but with a pyrrolidine group instead of piperidine.
These compounds differ in their chemical properties and biological activities, making this compound unique in its applications.
Propiedades
IUPAC Name |
2-amino-2-phenyl-1-piperidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O.ClH/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15;/h1,3-4,7-8,12H,2,5-6,9-10,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHVVANXQIDWES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-Aza-spiro[5.5]undecane hydrochloride](/img/structure/B1521080.png)



![3-[(4-Chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1521086.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1521091.png)

![Bicyclo[2.2.2]octane-2-sulfonamide](/img/structure/B1521095.png)
